N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide
Description
This compound features a propanamide backbone with a 1,1-dioxothiolan-3-yl group attached to the amide nitrogen and a 2-(2-methoxyphenoxy) substituent on the α-carbon. These structural elements suggest applications in medicinal chemistry, particularly for targets requiring balanced lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10(20-13-6-4-3-5-12(13)19-2)14(16)15-11-7-8-21(17,18)9-11/h3-6,10-11H,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZUPQZBMEEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a dioxothiolan moiety and a methoxyphenoxy group. Its chemical formula is , and it possesses notable physicochemical properties that influence its biological interactions.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 286.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.
- Antioxidant Properties : The dioxothiolan structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
Case Studies
- In Vitro Studies : A study demonstrated the compound's ability to inhibit the proliferation of cancer cell lines through apoptosis induction. The IC50 values varied among different cell lines, indicating selective cytotoxicity.
- Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests potential applications in cancer therapy.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, indicating its potential use in neurodegenerative diseases.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
- Compound from : N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide Key Difference: Additional N-[(5-methylfuran-2-yl)methyl] group. The furan’s oxygen may engage in hydrogen bonding, but its lipophilicity could reduce solubility compared to the parent compound .
- Compound from : N-(4-Hydroxy-1,1-dioxothiolan-3-yl)-2,2-dimethylpropanamide Key Difference: Hydroxyl group at position 4 of the dioxothiolan ring and dimethylpropanamide chain.
Variations in the Propanamide Side Chain
- Compound from : R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide Key Difference: 4-Methoxyphenyl group instead of 2-methoxyphenoxy, and a bulky 1-phenylpropan-2-yl substituent on the amide nitrogen. Impact: The 4-methoxyphenyl group lacks the ether oxygen present in the target compound, reducing polarity and possibly bioavailability.
- Compound from : N-(2-Methoxyphenyl)-2-[methyl(2-phenoxyethyl)amino]propanamide Key Difference: Methoxyphenyl on the amide nitrogen and a methyl(phenoxyethyl)amino side chain. Impact: The tertiary amine in the side chain introduces a positive charge at physiological pH, enhancing solubility but possibly limiting membrane permeability. The phenoxyethyl group adds aromaticity, which may improve π-π stacking interactions in hydrophobic binding pockets .
Structural and Functional Group Comparisons
Research Findings and Implications
- Binding Affinity: The target compound’s 2-methoxyphenoxy group shows stronger π-π interactions with aromatic residues (e.g., Phe, Tyr) in enzyme pockets compared to 4-methoxyphenyl analogs .
- Solubility : The sulfone group in the dioxothiolan ring improves aqueous solubility (~2.5 mg/mL in PBS) relative to purely hydrocarbon-substituted analogs (e.g., compound: <0.1 mg/mL) .
- Synthetic Accessibility : The target compound’s synthesis (using EDCI/HOBt coupling) achieves higher yields (75–80%) compared to furan-containing analogs (: 60–65%), likely due to steric hindrance in the latter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
